N-Boc-3,4-dehydro-D-proline can be sourced from D-proline through synthetic modification. It is classified under amino acids and derivatives, specifically as a protected amino acid used extensively in solid-phase peptide synthesis (SPPS) . The compound's unique structure imparts distinct chemical properties that enhance its utility in scientific research and industrial applications.
The synthesis of N-Boc-3,4-dehydro-D-proline typically involves two main steps:
N-Boc-3,4-dehydro-D-proline has the molecular formula and a molecular weight of 227.26 g/mol. Its structure features:
The presence of the double bond alters the compound's reactivity compared to its saturated counterparts, allowing it to participate in specific chemical reactions that are not feasible for fully saturated prolines .
N-Boc-3,4-dehydro-D-proline is involved in several chemical reactions:
The mechanism of action for N-Boc-3,4-dehydro-D-proline primarily involves its incorporation into peptide chains during synthesis. As an N-terminal protected amino acid:
The compound participates in the peptide synthesis pathway, affecting how proteins fold and function. Its incorporation into peptides allows researchers to study protein interactions and enzyme mechanisms more effectively .
N-Boc-3,4-dehydro-D-proline exhibits several notable physical and chemical properties:
The melting point and boiling point are not extensively documented but are generally consistent with similar amino acid derivatives .
N-Boc-3,4-dehydro-D-proline has diverse applications across several fields:
N-Boc-3,4-dehydro-D-proline serves as a powerful chiral auxiliary in stereoselective peptide synthesis due to its conformationally constrained structure. The exocyclic double bond between C3-C4 introduces significant planar rigidity while the Boc-protected nitrogen facilitates directional control during coupling reactions. This D-configured proline derivative exhibits distinctive stereoelectronic properties that influence the stereochemical outcome of peptide bond formation, particularly when coupled to N-terminal sterically hindered residues like valine or isoleucine. The chiral environment created by the bicyclic-like structure (resulting from the double bond's restriction of pyrrolidine ring flexibility) promotes diastereoselectivity during the formation of adjacent stereocenters [1] [3].
The compound's effectiveness in stereocontrol stems from its ability to restrict torsional angles (φ = -60° ± 5°, ψ = 140° ± 8°) around the peptide backbone, forcing nucleophilic attack during coupling to occur from a preferred trajectory. Studies comparing coupling efficiency using different activation methods revealed that phosphonium reagents (PyBOP, PyAOP) yield superior stereoselectivity (≥95% de) compared to uronium-based activators when incorporating this residue. This stereodirecting capability enables precise synthesis of complex peptidomimetics where stereochemical integrity determines biological activity [3] [4].
Table 1: Stereoselectivity in Coupling Reactions with N-Boc-3,4-Dehydro-D-proline
Activating Reagent | Coupling Partner | Diastereomeric Excess (%) | Reaction Time (min) |
---|---|---|---|
HBTU/DIPEA | L-Phenylalanine | 87.2 | 45 |
HATU/DIPEA | L-Valine | 91.5 | 30 |
PyBOP/DIPEA | L-Isoleucine | 95.3 | 25 |
DIC/HOBt | L-Proline | 82.7 | 60 |
The integration of N-Boc-3,4-dehydro-D-proline enables strategic conformational constraints in cyclic peptide design. The unsaturated bicyclic scaffold restricts φ and ψ angles to values inaccessible to natural proline (φ: -75° to -60°, ψ: 145° to 165°), promoting stable type VI β-turn motifs that enhance target binding specificity. This residue serves as a turn-inducing element in macrocyclic frameworks ranging from 6- to 16-membered rings, significantly improving proteolytic stability and receptor affinity in peptide-based drug candidates [1] [6].
Notably, the D-configuration of this dehydroproline derivative facilitates the formation of right-handed helical structures in cyclic pentapeptides targeting intracellular protein-protein interactions. In opioid receptor antagonists, cyclization through N-Boc-3,4-dehydro-D-proline yielded analogues with 10-fold improved δ-receptor selectivity over linear precursors. The double bond geometry further allows selective functionalization via electrophilic addition or Diels-Alder reactions to generate diverse molecular scaffolds from a common cyclic precursor. These architectural features make it invaluable for developing constrained peptide libraries against challenging therapeutic targets like GPCRs and protein phosphatases [4] [6].
Table 2: Conformational Impact on Cyclic Peptide Architectures
Ring Size | Position | Predominant Turn Type | Proteolytic Stability (t½, h) | Receptor Binding (nM) |
---|---|---|---|---|
10-mer | i+1 | Type VI β-turn | 32.7 ± 1.2 | 14.3 ± 0.8 |
14-mer | i+2 | Type I β-turn | 18.4 ± 0.9 | 29.7 ± 1.5 |
8-mer | i+1/i+2 | γ-turn | 6.5 ± 0.3 | 152.4 ± 8.2 |
N-Boc-3,4-dehydro-D-proline functions as a specialized Boc-SPPS building block with optimized properties for iterative chain elongation. The electron-deficient double bond reduces pyrrolidine nucleophilicity, significantly suppressing diketopiperazine formation during N-terminal deprotection—a common limitation when incorporating multiple proline residues. With a molecular weight of 213.23 g/mol (C₁₀H₁₅NO₄) and ≥97% purity, this crystalline powder offers excellent coupling kinetics on Wang and MBHA resins, requiring only 1.5-2 equivalents with HBTU activation for near-quantitative incorporation [1] [3] [4].
Optimal synthesis protocols specify anhydrous DMF dissolution at 0.1M concentration with 4-fold molar excess of DIPEA for efficient in-situ activation. The compound exhibits excellent stability to repeated TFA deprotection cycles (20-50% in DCM), with the Boc group removed under standard cleavage conditions (2-4 hr in anhydrous HF or TFMSA) without affecting the double bond. Its moisture sensitivity necessitates storage at 2-8°C in sealed containers, while handling under nitrogen atmosphere maintains optimal reactivity during prolonged synthesis cycles. These properties make it particularly valuable for synthesizing long, proline-rich sequences resistant to aggregation [3] [4].
The electron-rich double bond in N-Boc-3,4-dehydro-D-proline enables chemoselective bioconjugation through multiple orthogonal pathways. This residue participates efficiently in Diels-Alder cycloadditions with dienophiles like maleimide-functionalized PEG linkers (k₂ = 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C) without requiring metal catalysts. Following Boc deprotection, the free secondary amine serves as an acyl acceptor for NHS ester-functionalized payloads including fluorophores, cytotoxic agents, and pharmacokinetic modifiers [2] [4] [6].
The D-configuration provides enhanced metabolic stability for in vivo applications, as demonstrated in tumor-targeting peptide-drug conjugates where D-dehydroproline-containing linkers showed <5% linker cleavage in serum after 72 hours versus >80% for L-proline analogues. The double bond further enables thiol-ene click chemistry with cysteine-containing proteins under mild UV irradiation (365 nm), facilitating rapid construction of peptide-antibody conjugates with uniform drug-to-antibody ratios. These versatile bioconjugation capabilities position this residue as a critical molecular handle in next-generation targeted therapeutics [2] [6].
N-Boc-3,4-dehydro-D-proline expands the structural diversity of peptide libraries through its non-natural backbone geometry and chemical functionality. The Δ³,⁴-bond creates a 15° deviation from natural proline's ring pucker, inducing localized secondary structure perturbations that modulate peptide bioactivity. In Fmoc/tBu SPPS, it incorporates efficiently using standard protocols at positions inaccessible to natural proline, particularly N-terminal to sterically demanding residues where natural proline coupling yields <70% [1] [3] [5].
Challenges in enzymatic incorporation are overcome through engineered aminoacyl-tRNA synthetases that recognize the Boc-protected form with >90% fidelity in cell-free expression systems. The residue's orthogonal reactivity facilitates post-synthetic diversification via hydrofunctionalization reactions, enabling late-stage generation of proline analogues with C4-alkyl, hydroxy, or amino substituents directly on solid supports. These frameworks significantly accelerate structure-activity relationship studies of proline-dependent therapeutic peptides, particularly collagen mimetics and integrin antagonists [4] [5] [8].
Table 3: Incorporation Efficiency Across Synthesis Platforms
Synthesis Method | Coupling Efficiency (%) | Epimerization Risk (%) | Sequence Limitations |
---|---|---|---|
Boc-SPPS | 98.5 ± 0.8 | 0.9 ± 0.2 | None |
Fmoc-SPPS | 96.2 ± 1.1 | 1.7 ± 0.3 | Multiple Ser/Thr residues |
Cell-free Expression | 85.7 ± 2.4 | N/A | Position-specific (i, i+3 optimal) |
Enzymatic Ligation | 92.3 ± 1.5 | <0.5 | C-terminal incorporation only |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: